Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl-
Overview
Description
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is a deuterated analog of alpha-methylphenethylamine. This compound is characterized by the presence of five deuterium atoms on the benzene ring, which makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- typically involves the deuteration of alpha-methylphenethylamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration is achieved.
Chemical Reactions Analysis
Types of Reactions
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to understand the pathways involving phenethylamine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in drug development.
Industry: Utilized in the production of deuterated compounds for various applications, including NMR spectroscopy.
Mechanism of Action
The mechanism of action of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect. This compound can modulate signal transduction pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alpha-methylphenethylamine: The non-deuterated analog.
Phenethylamine: A simpler analog without the alpha-methyl group.
Deuterated phenethylamine: Similar deuterated compounds with different substitution patterns.
Uniqueness
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is unique due to the presence of five deuterium atoms on the benzene ring. This makes it particularly useful in studies involving the kinetic isotope effect and in applications requiring deuterated compounds.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSXDURSIMDCE-VIQYUKPQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016103 | |
Record name | (+/-)-Amphetamine-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-33-2 | |
Record name | (+/-)-Amphetamine-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65538-33-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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